2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 896677-78-4
VCID: VC6082601
InChI: InChI=1S/C27H25N5O2S2/c1-19-8-7-11-21(16-19)28-25(33)18-35-26-30-29-24(31(26)15-14-20-9-3-2-4-10-20)17-32-22-12-5-6-13-23(22)36-27(32)34/h2-13,16H,14-15,17-18H2,1H3,(H,28,33)
SMILES: CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Molecular Formula: C27H25N5O2S2
Molecular Weight: 515.65

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

CAS No.: 896677-78-4

VCID: VC6082601

Molecular Formula: C27H25N5O2S2

Molecular Weight: 515.65

* For research use only. Not for human or veterinary use.

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide - 896677-78-4

Description

Structural Features

Compounds with similar structures, such as thiazole and triazole derivatives, often exhibit significant biological activities. These include anti-inflammatory, analgesic, and anticancer properties. The presence of heteroatoms like nitrogen and sulfur in these compounds is associated with biological activity, as these elements can participate in various biochemical interactions.

Functional GroupBiological Significance
ThiazoleOften found in biologically active compounds, contributing to pharmacological effects.
TriazoleKnown for its role in enhancing biological activity, particularly in pharmaceutical applications.
AcetamideCommonly used in drug design due to its ability to form hydrogen bonds, which can influence drug-target interactions .

Synthesis Methods

The synthesis of complex organic compounds like 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. These may include:

  • Formation of Key Intermediates: This often involves the synthesis of thiazole and triazole rings through condensation reactions.

  • Coupling Reactions: Techniques such as Suzuki coupling or click chemistry might be used to link different parts of the molecule.

  • Functional Group Transformations: Steps like hydrolysis, amidation, or alkylation are common to introduce specific functional groups.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the final product.

Biological Activities

Compounds with similar structures have shown promising biological activities:

  • Antibacterial Activity: Some thiazolo[3,2-b]-1,2,4-triazine derivatives have demonstrated broad-spectrum antibacterial activity, comparable to known antibiotics like ciprofloxacin .

  • Antitubercular Activity: Certain compounds have shown significant activity against Mycobacterium smegmatis, indicating potential applications in treating tuberculosis .

  • Anti-inflammatory Activity: Compounds with thiazole and triazole moieties have been investigated for their anti-inflammatory properties, suggesting potential therapeutic uses .

CAS No. 896677-78-4
Product Name 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
Molecular Formula C27H25N5O2S2
Molecular Weight 515.65
IUPAC Name N-(3-methylphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C27H25N5O2S2/c1-19-8-7-11-21(16-19)28-25(33)18-35-26-30-29-24(31(26)15-14-20-9-3-2-4-10-20)17-32-22-12-5-6-13-23(22)36-27(32)34/h2-13,16H,14-15,17-18H2,1H3,(H,28,33)
Standard InChIKey AXJVXDRDAIEUGH-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Solubility not available
PubChem Compound 18553872
Last Modified Aug 17 2023

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